molecular formula C9H13NS B15317178 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine

Cat. No.: B15317178
M. Wt: 167.27 g/mol
InChI Key: WUFALKCEHDEEMG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H13NS It features a cyclopropane ring attached to a thiophene ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of 2,5-dimethylthiophene with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters. The use of catalysts to enhance the efficiency and selectivity of the cyclopropanation reaction is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a substituted thiophene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H13NS/c1-5-3-7(6(2)11-5)8-4-9(8)10/h3,8-9H,4,10H2,1-2H3

InChI Key

WUFALKCEHDEEMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2CC2N

Origin of Product

United States

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